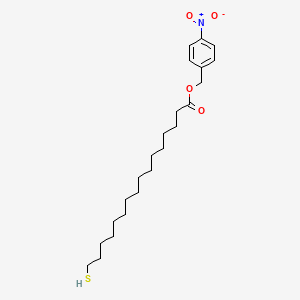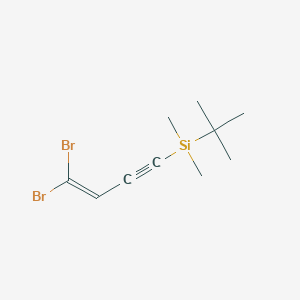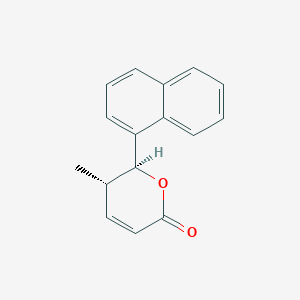
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of dihydropyranones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of a naphthalene derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are compatible with large-scale production is also common.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may produce naphthyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound may be explored for its therapeutic properties. Studies may focus on its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, the compound’s properties may be utilized in the development of new materials or as a component in various chemical processes.
Wirkmechanismus
The mechanism by which (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S,6S)-5-Methyl-6-(phenyl)-5,6-dihydro-2H-pyran-2-one
- (5S,6S)-5-Methyl-6-(benzyl)-5,6-dihydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the naphthalene ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a compound of interest for further study.
Eigenschaften
CAS-Nummer |
919296-34-7 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(2S,3S)-3-methyl-2-naphthalen-1-yl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H14O2/c1-11-9-10-15(17)18-16(11)14-8-4-6-12-5-2-3-7-13(12)14/h2-11,16H,1H3/t11-,16-/m0/s1 |
InChI-Schlüssel |
LOAIJDDOMXIROB-ZBEGNZNMSA-N |
Isomerische SMILES |
C[C@H]1C=CC(=O)O[C@@H]1C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1C=CC(=O)OC1C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
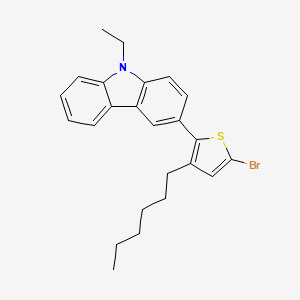

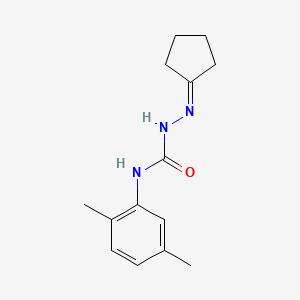
![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
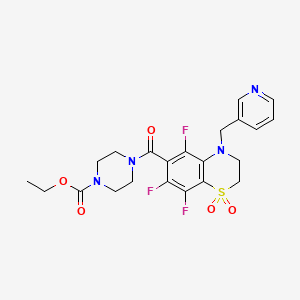
![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
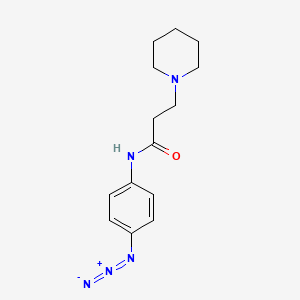
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
